Z-3-Amino-propenal

Catalog No.
S764247
CAS No.
25186-34-9
M.F
C3H5NO
M. Wt
71.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-3-Amino-propenal

Malondialdehyde instability and N-dealkylation of 3-dimethylaminoacrolein hinder C3 heterocycle synthesis. Z-3-Amino-propenal (CAS 25186-34-9), an isolable solid (mp 104-105 °C) stabilized by an intramolecular H-bond, provides a stable, pre-organized C3 synthon with a free primary amine and aldehyde in a locked Z-configuration. • Eliminates acidic deprotection and N-dealkylation steps, improving atom economy. • Push-pull asymmetry ensures regioselective cyclization with asymmetric bis-nucleophiles for pyrimidines, pyridines, and pyrroles. • Precise stoichiometric control for reproducible pharmaceutical intermediate scale-up.

CAS Number

25186-34-9

Product Name

Z-3-Amino-propenal

IUPAC Name

(Z)-3-aminoprop-2-enal

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1-

InChI Key

UCRYVFBKCBUURB-UPHRSURJSA-N

SMILES

C(=CN)C=O

Canonical SMILES

C(=CN)C=O

Isomeric SMILES

C(=C\N)\C=O

Synonyms

Z-3-Amino-propenal, 3-Aminoacrolein, (Z)-3-Amino-2-propenal, (Z)-3-Aminopropenal, 3-Aminoacrylaldehyde, 3-Aminoprop-2-enal

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

Z-3-Amino-propenal, also known as 3-aminoacrolein, is a fundamental vinylogous amide featuring a primary amino group and an aldehyde conjugated through a carbon-carbon double bond. As a highly reactive yet isolable bifunctional building block, it serves as a critical C3 synthon in the synthesis of nitrogen-containing heterocycles, such as pyrimidines, pyridines, and pyrroles[1]. Unlike highly unstable dialdehydes, Z-3-amino-propenal is an isolable solid (melting point 104-105 °C) stabilized by a strong intramolecular hydrogen bond between the amino and carbonyl groups [2]. For procurement and process chemistry, its value lies in providing a stable, asymmetric malondialdehyde equivalent that delivers both a reactive electrophilic center and a primary nucleophilic nitrogen without requiring subsequent deprotection steps [3].

Research Fit

Stereochemistry Z-configured enaminone with chelated NH···O hydrogen bond stabilization
Reactivity profile Free primary amine supports direct heterocyclic cyclocondensation without deprotection
Conformation Single dominant CSC conformer simplifies gas-phase and computational studies
Handling Cold storage recommended; evaluate thermal stability for extended bench-top use

Substituting Z-3-amino-propenal with generic C3 equivalents like malondialdehyde (MDA) or N,N-dialkyl derivatives (e.g., 3-dimethylaminoacrolein) frequently leads to synthetic failure or process inefficiencies. Malondialdehyde is highly unstable and prone to polymerization, necessitating the use of acetal precursors (like 1,1,3,3-tetraethoxypropane) that require harsh acidic deprotection in situ, which can degrade sensitive substrates [1]. While 3-dimethylaminoacrolein is a stable liquid alternative, it introduces a tertiary amine; utilizing it for targets requiring an unsubstituted ring nitrogen or primary amine necessitates a difficult N-dealkylation step, lowering overall atom economy and yield [2]. Furthermore, the specific Z-configuration of CAS 25186-34-9 is locked by an intramolecular hydrogen bond, pre-organizing the molecule for specific cyclization trajectories that the E-isomer or unconstrained analogs cannot achieve[3].

Substitution Risk

Target
Common Substitute
Mismatch Risk
Z-3-Amino-propenal
E-3-Amino-propenal
Conformational equilibrium and H-bond capability differ; chelated template geometry may not transfer
Z-3-Amino-propenal
3-Dimethylaminoacrolein
Tertiary amine blocks direct cyclization; additional deprotection step may alter regiochemical outcome

Precursor Stability and Handling vs. Malondialdehyde

Malondialdehyde is notoriously unstable at room temperature, rapidly polymerizing unless handled as a salt or generated in situ from acetals, which complicates stoichiometry and reaction monitoring. In contrast, Z-3-amino-propenal is an isolable, crystalline solid with a melting point of 104-105 °C [1]. It can be purified by recrystallization from chloroform-petroleum ether or by sublimation, allowing precise stoichiometric control in condensation reactions without the need for acidic acetal hydrolysis .

Evidence DimensionPhysical state and isolability at standard conditions
Target Compound DataIsolable crystalline solid (mp 104-105 °C)
Comparator Or BaselineMalondialdehyde (MDA) (Unstable, rapidly polymerizes, requires in situ generation)
Quantified DifferenceZ-3-amino-propenal provides a stable, weighable solid form, eliminating the need for in situ generation from acetals.
ConditionsStandard laboratory handling and storage (0 °C under inert atmosphere for prolonged stability).

Procuring an isolable solid allows for precise stoichiometric addition and avoids harsh acidic deprotection steps required for acetal-based malondialdehyde equivalents.

H-Bond Energy Comparison
Head-to-head
Z-isomer: 5–7 kcal/mol intramolecular NH···O stabilization vs. E-isomer: no intramolecular H-bond possible
Supports Z-isomer chelation template for metal coordination and stereospecific cyclization studies
Theoretical estimation; validated against 3-aminopropenal model systems

Regioselectivity and Atom Economy vs. N,N-Dialkyl Analogs

While 3-dimethylaminoacrolein is frequently used as a stable C3 building block, it yields N,N-dimethylated intermediates. When synthesizing heterocycles requiring an unsubstituted nitrogen (e.g., specific pyrimidines or NH-pyrroles), using the dimethyl analog necessitates a subsequent N-dealkylation step, which often requires harsh conditions and reduces overall yield [1]. Z-3-amino-propenal (CAS 25186-34-9) possesses a primary amine, allowing direct incorporation of the -NH2 group into the final heterocyclic core with 100% atom economy regarding the nitrogen substituent [2].

Evidence DimensionSynthetic steps to unsubstituted N-heterocycles
Target Compound DataDirect incorporation (0 dealkylation steps required)
Comparator Or Baseline3-Dimethylaminoacrolein (Requires 1 additional N-dealkylation step)
Quantified DifferenceEliminates one synthetic step and avoids harsh dealkylation conditions.
ConditionsHeterocycle synthesis requiring an unsubstituted ring nitrogen.

Buyers synthesizing primary amine derivatives or NH-heterocycles can bypass costly and low-yielding deprotection steps by starting with the primary aminoacrolein.

Conformational Purity Profile
Head-to-head
CSC conformer mole fraction >98% in gas phase for parent 3-aminoacrolein
Supports single-conformer geometry context for gas-phase spectroscopic and computational studies
Gas-phase electron diffraction at ~100 °C; N-alkyl analogs show solvent-dependent conformer mixtures

Conformational Pre-organization via Intramolecular Hydrogen Bonding

The Z-isomer of 3-amino-propenal is thermodynamically stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. Theoretical and spectroscopic studies demonstrate that this N-H···O interaction locks the molecule in a cisoid conformation, with an H···O distance of approximately 2.18 Å[1]. This pre-organization is absent in the E-isomer or in fully alkylated analogs like 3-dimethylaminoacrolein. The locked Z-geometry lowers the entropic barrier for subsequent cyclization reactions, providing a specific trajectory for the synthesis of fused heterocyclic systems [2].

Evidence DimensionConformational locking via intramolecular hydrogen bond
Target Compound DataZ-isomer (Locked cisoid conformation, H···O distance ~2.18 Å)
Comparator Or BaselineE-3-amino-propenal (Open conformation, lacks intramolecular H-bond)
Quantified DifferenceThe Z-isomer provides a pre-organized cyclization geometry stabilized by intramolecular hydrogen bonding.
ConditionsNon-polar or moderately polar solvents where intramolecular H-bonding is maintained.

The locked conformation ensures high stereochemical fidelity and faster cyclization kinetics in the synthesis of complex ring systems.

Primary Amine Annulation
Class-level
Z-3-amino-propenal: 2,3-polymethylenepyridines (C₅–C₁₂) synthesized directly; 3-dimethylaminoacrolein: no reported direct annulation without deprotection
Free amine supports direct cyclization workflows without pre-activation or deprotection burden
Class-level inference based on reported vs. absent annulation products; review target scaffold requirements
Storage Stability Context
Data to verify
Z-3-amino-propenal decomposes at room temperature; 3-dimethylaminoacrolein is stable liquid at RT
Cold-chain handling may be required for maintaining compound integrity
Qualitative stability data from supplier and cross-study sources; no quantitative half-life available

Direct Synthesis of Unsubstituted N-Heterocycles

Because it provides a primary amine and an aldehyde in a single C3 unit, Z-3-amino-propenal is selected for synthesizing pyrimidines, pyridines, and pyrroles where an unsubstituted ring nitrogen is required, bypassing the dealkylation steps needed when using 3-dimethylaminoacrolein[1].

Asymmetric Condensation Reactions

In processes where regiocontrol is critical, the push-pull electronic asymmetry of Z-3-amino-propenal allows for highly regioselective condensations with asymmetric bis-nucleophiles, a distinct advantage over symmetric malondialdehyde equivalents [2].

Precursor for Non-Natural Amino Acids and Bioactive Scaffolds

The stable, isolable nature of the Z-isomer allows for precise stoichiometric control in the synthesis of complex non-natural amino acids and pharmaceutical intermediates, where the use of unstable malondialdehyde would lead to polymerization and poor reproducibility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
2,3-Polymethylenepyridine synthesis
Primary amine availability
Cyclocondensation with cyclic ketones
Gas-phase H-bond spectroscopy
Conformational purity profile
Single-conformer spectral assignment
3-Substituted pyridine library synthesis
Free amine cyclization capability
1,3-Dicarbonyl condensation scope
RAHB and push-pull model studies
Chelated enaminone geometry
H-bond effect on electronic properties

XLogP3

-0.2

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